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Compound of Interest

Compound Name: GLUTARYL CHLORIDE

Cat. No.: B1346644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for glutaryl chloride
(CAS 2873-74-7), a key reagent in organic synthesis. The document presents available

experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Due to the lack of publicly available experimental

¹³C NMR data, predicted values based on established chemical shift correlations are provided.

Detailed experimental protocols for acquiring these spectra are also outlined to aid in the

replication and validation of these findings.

Quantitative Spectral Data
The following sections summarize the key quantitative data obtained from the spectral analysis

of glutaryl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of glutaryl chloride exhibits two distinct signals corresponding to the

two types of methylene protons in the molecule.

Table 1: ¹H NMR Spectral Data for Glutaryl Chloride
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.02 Triplet 4H α-CH₂

~2.08 Quintet 2H β-CH₂

Solvent: CDCl₃,

Reference: TMS

(Tetramethylsilane)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following ¹³C NMR data are predicted values based on typical chemical shifts

for acyl chlorides and alkanes. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for Glutaryl Chloride

Predicted Chemical Shift
(ppm)

Assignment Rationale

~173 C=O
Carbonyl carbon of an acyl

chloride.

~45 α-CH₂
Methylene group adjacent to

the carbonyl chloride.

~20 β-CH₂ Central methylene group.

Infrared (IR) Spectroscopy
The IR spectrum of glutaryl chloride is characterized by a very strong absorption band in the

carbonyl region, which is typical for an acyl chloride.

Table 3: Key IR Absorption Bands for Glutaryl Chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~1800 Strong C=O stretch (Acyl chloride)

2960-2850 Medium C-H stretch (Aliphatic)

~1410 Medium CH₂ scissoring

~950 Medium C-C stretch

~730 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of glutaryl chloride provides key information about its molecular weight

and fragmentation pattern. The molecular ion peak is observed, though its intensity may be low.

Table 4: Major Peaks in the Mass Spectrum of Glutaryl Chloride

m/z Relative Intensity (%) Assignment

133 62.6 [M-Cl]⁺

105 40.9 [M-COCl]⁺

97 27.3 [C₅H₅O]⁺

63 21.9 [COCl]⁺

55 100.0 [C₄H₇]⁺

41 80.6 [C₃H₅]⁺

Ionization Method: Electron

Ionization (EI) at 75 eV

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for glutaryl
chloride.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of glutaryl chloride is prepared by dissolving approximately

10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines

for each unique carbon.

A wider spectral width (e.g., 0-200 ppm) is used.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation: As glutaryl chloride is a liquid, the spectrum can be obtained using the

neat liquid film method. A drop of the sample is placed between two salt plates (e.g., NaCl or

KBr) to create a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected first.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of glutaryl chloride.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like glutaryl chloride, direct injection via a heated

probe or gas chromatography (GC-MS) can be used. For direct injection, a small amount of

the sample is introduced into the ion source.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

typically used.

Ionization and Analysis:

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like glutaryl chloride.
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To cite this document: BenchChem. [Spectral Analysis of Glutaryl Chloride: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346644#spectral-data-for-glutaryl-chloride-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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